1'-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
CAS No.:
Cat. No.: VC8835333
Molecular Formula: C26H31ClN4O3
Molecular Weight: 483.0 g/mol
* For research use only. Not for human or veterinary use.
![1'-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide -](/images/structure/VC8835333.png)
Specification
Molecular Formula | C26H31ClN4O3 |
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Molecular Weight | 483.0 g/mol |
IUPAC Name | 1-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Standard InChI | InChI=1S/C26H31ClN4O3/c27-20-9-10-22(21(17-20)24(33)19-7-3-1-4-8-19)29-23(32)18-30-15-11-26(12-16-30,25(28)34)31-13-5-2-6-14-31/h1,3-4,7-10,17H,2,5-6,11-16,18H2,(H2,28,34)(H,29,32) |
Standard InChI Key | GWUXFTBJUPTJCO-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4)C(=O)N |
Canonical SMILES | C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4)C(=O)N |
Introduction
Chemical Identity and Structural Features
1'-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide is a synthetic small molecule characterized by a complex architecture integrating a bipiperidine core, a benzoyl-substituted chlorophenyl group, and a carboxamide terminus. Its molecular formula, CHClNO, corresponds to a molecular weight of 483.01 g/mol and an exact mass of 482.208469 g/mol . The InChIKey identifier, GWUXFTBJUPTJCO-UHFFFAOYSA-N, uniquely encapsulates its stereochemical and constitutional details .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | CHClNO | |
Molecular Weight | 483.01 g/mol | |
Exact Mass | 482.208469 g/mol | |
InChIKey | GWUXFTBJUPTJCO-UHFFFAOYSA-N | |
Topological Polar Surface Area | 59.08 Ų (estimated) |
The bipiperidine moiety, a hallmark of this compound, consists of two piperidine rings connected via a single bond, enabling conformational flexibility. The 2-benzoyl-4-chlorophenyl group introduces aromaticity and electron-withdrawing effects, while the carboxamide linker enhances hydrogen-bonding potential.
Synthesis and Medicinal Chemistry Context
While explicit synthetic routes for this compound remain undisclosed, methodologies for analogous bipiperidine-containing molecules provide actionable insights. Medicinal chemistry strategies for related structures often employ:
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Sulfonylation Reactions: Coupling bipiperidine amines with aryl sulfonyl chlorides under basic conditions .
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Reductive Amination: Linking carbonyl-containing intermediates to amine groups on the bipiperidine core .
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Cross-Coupling Reactions: Suzuki-Miyaura couplings to install biaryl motifs, as demonstrated in TASIN analogs .
For example, the synthesis of TASIN-1, a structurally related bipiperidine sulfonamide, involves sulfonylation of 1,4’-bipiperidine with 2,4,6-trimethylphenylsulfonyl chloride . Similar approaches could be adapted for this compound, substituting the sulfonyl chloride with 2-benzoyl-4-chlorophenyl derivatives.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The -NMR spectrum (300.135 MHz, DMSO-d, 308 °C) reveals critical structural insights :
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δ 15.35 ppm: A singlet attributable to the amide proton, indicative of hydrogen bonding in DMSO.
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Aromatic Protons: Multiplets between δ 7.2–8.1 ppm, consistent with the benzoyl and chlorophenyl groups.
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Piperidine Protons: Broad signals at δ 2.8–3.6 ppm, reflecting the bipiperidine core’s conformational dynamics.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 482.2085, aligning with the theoretical exact mass . Fragmentation patterns further validate the loss of the carboxamide group (-101 Da) and chlorophenyl moiety (-111 Da).
Physicochemical and Stability Profiles
Table 2: Physicochemical Properties
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